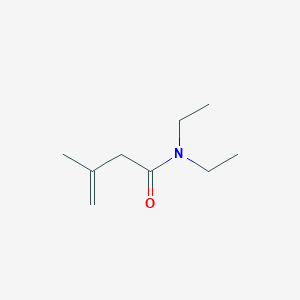
N,N-Diethyl-3-methylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-methylbut-3-enamide is an organic compound with the molecular formula C9H17NO It is a derivative of butenamide and is characterized by the presence of a double bond in the butenamide chain, along with diethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-methylbut-3-enamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylcrotonic acid with diethylamine in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N,N-Diethyl-3-methylbutanamide .
Scientific Research Applications
N,N-Diethyl-3-methylbut-3-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbut-2-enamide: Similar in structure but with a different position of the double bond.
N,N-Dimethylbut-2-enamide: Lacks the ethyl groups, resulting in different chemical properties.
N,N-Diethylbut-3-enamide: Similar but without the methyl substituent
Uniqueness
The presence of both diethyl and methyl groups, along with the double bond, makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
62721-80-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N-diethyl-3-methylbut-3-enamide |
InChI |
InChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h3,5-7H2,1-2,4H3 |
InChI Key |
BTFKBKZIZDPQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


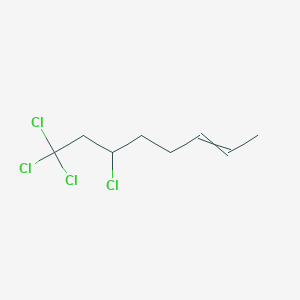
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)
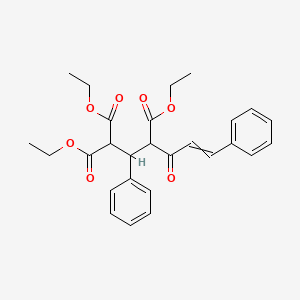
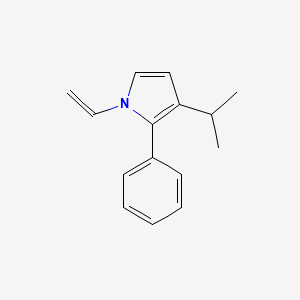

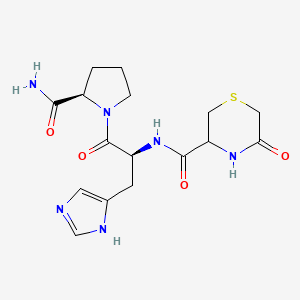
![4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid](/img/structure/B14520061.png)
![2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile](/img/structure/B14520062.png)

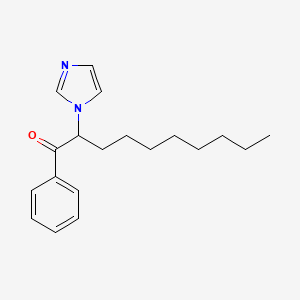
![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)

![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)
![3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal](/img/structure/B14520098.png)
